IS-5-MN-2-Glu

説明

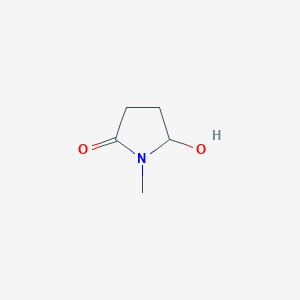

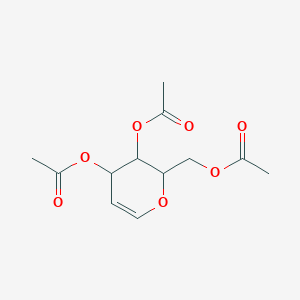

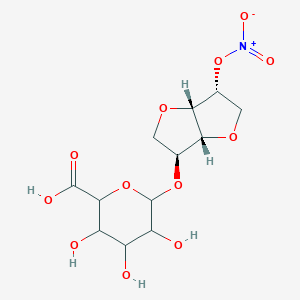

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, also known as 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid, is a useful research compound. Its molecular formula is C₁₂H₁₇NO₁₂ and its molecular weight is 367.26 g/mol. The purity is usually 95%.

The exact mass of the compound 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Food Ingredients - Food Additives - Flavoring Agents - Sweetening Agents - Sorbitol - Isosorbide - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

予防的狭心症治療

IS-5-MN-2-Gluは、イソソルビドジニトレート(ISDN)の代謝産物として、硝酸塩特異的な血管活性を示し、予防的狭心症治療の潜在的な候補となっています . ISDNに比べて、初回通過代謝を減らしながら血管拡張活性を維持することで、より一貫した治療効果が得られる可能性があります。

徐放製剤

This compoundの徐放製剤の開発は、持続的な治療効果を提供し、硝酸塩耐性を予防することで、狭心症の管理に役立ちます . このアプローチにより、日中の有効性を確保し、患者のコンプライアンスが向上します。

腎不全管理

研究によると、this compoundは腎不全患者において好ましい薬物動態プロファイルを示しています . これは、腎排泄が最小限であるため、有害なレベルに蓄積しないため、この患者集団における狭心症治療の適切な選択肢となります。

農薬用途

医薬品以外に、this compoundのユニークな化学構造は、除草剤、殺虫剤、または殺菌剤などの高度な作物保護剤の開発において、農薬業界で活用できます .

抗うつ薬およびセロトニン再取り込み阻害

This compoundは、潜在的な抗うつ作用を有するとされており、セロトニン再取り込み阻害薬として作用する可能性があります . この応用は、うつ病やその他の気分障害に対する新しい治療法につながる可能性があります。

相乗的な薬物送達システム

相乗的な送達戦略に関する研究では、治療効果を高めるために、this compoundとアルテスネートなどの他の薬剤を共同で送達することが検討されています . これは、治療効果の組み合わせを必要とする治療に特に有益です。

一酸化窒素供与と血管拡張

一酸化窒素供与体として、this compoundは、血管拡張のメカニズムと、さまざまな生理学的プロセスにおける一酸化窒素の役割に焦点を当てた研究に使用できます .

薬物動態研究

This compoundは、薬剤の吸収、分布、代謝、排泄(ADME)を理解するための薬物動態研究に役立ちます . 予測可能な代謝経路は、生物学的利用能と有効性を向上させた薬剤の設計に役立ちます。

作用機序

Target of Action

IS-5-MN-2-Glu is a primary metabolite of Isosorbide-5-mononitrate (IS-5-MN) It’s known that is-5-mn, the parent compound, is used in the treatment of angina pectoris , implying that its targets could be related to cardiovascular function.

Mode of Action

It’s known that is-5-mn, the parent compound, works by relaxing the smooth muscles in the walls of blood vessels, leading to dilation of the coronary arteries . This increases the oxygen supply to the heart muscle, helping to alleviate symptoms of angina pectoris .

Biochemical Pathways

It’s known that is-5-mn, the parent compound, is involved in the nitric oxide-cgmp pathway, which plays a crucial role in vascular smooth muscle relaxation .

Pharmacokinetics

This compound is a metabolite of IS-5-MN . IS-5-MN possesses complete absolute bioavailability due to the absence of any first-pass effect . This means that the drug can reach the systemic circulation unchanged when administered orally . The median elimination half-lives of IS-5-MN and this compound were found to be 0.7 and 2.5 hours, respectively .

Result of Action

It’s known that is-5-mn, the parent compound, can cause relaxation of vascular smooth muscle, leading to dilation of the coronary arteries . This can increase the oxygen supply to the heart muscle, helping to alleviate symptoms of angina pectoris .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, patients with impaired liver function need to be careful when administered IS-5-MN, the parent compound, as higher concentrations than normal were found in these patients . Furthermore, renal function can also impact the pharmacokinetics of IS-5-MN .

生化学分析

Biochemical Properties

Isosorbide-5-mononitrate-2-glucuronide is involved in several biochemical reactions. It is a primary metabolite of IS-5-MN, which is known for its complete absolute bioavailability due to the absence of any first-pass effect . This property makes it a crucial compound in patients with impaired liver function .

Cellular Effects

The effects of Isosorbide-5-mononitrate-2-glucuronide on cells are primarily related to its parent compound, IS-5-MN. IS-5-MN has been found to have significant effects on patients with hepatic failure, with higher concentrations than normal found in these patients . The role of the liver in the fate of IS-5-MN and its metabolites, including Isosorbide-5-mononitrate-2-glucuronide, has been studied extensively .

Molecular Mechanism

The molecular mechanism of Isosorbide-5-mononitrate-2-glucuronide is closely tied to its parent compound, IS-5-MN. IS-5-MN possesses complete absolute bioavailability due to the absence of any first-pass effect . This property is crucial in patients with impaired liver function, as higher concentrations than normal were found in these patients .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isosorbide-5-mononitrate-2-glucuronide have been observed over time. For instance, even 5 hours after administering 20 mg of IS-5-MN per dog, a significant reduction of S-T elevations could be demonstrated .

Dosage Effects in Animal Models

The effects of Isosorbide-5-mononitrate-2-glucuronide vary with different dosages in animal models. A dose-response curve for IS-5-MN was obtained by injection of varying doses . Even 5 hours after administering 20 mg of IS-5-MN per dog, a significant reduction of S-T elevations could be demonstrated .

Metabolic Pathways

Isosorbide-5-mononitrate-2-glucuronide is involved in the metabolic pathways of its parent compound, IS-5-MN. The role of the liver in the fate of IS-5-MN and its metabolites, including Isosorbide-5-mononitrate-2-glucuronide, has been studied extensively .

Transport and Distribution

The transport and distribution of Isosorbide-5-mononitrate-2-glucuronide within cells and tissues are closely tied to its parent compound, IS-5-MN. IS-5-MN is known to have complete absolute bioavailability due to the absence of any first-pass effect .

Subcellular Localization

Its parent compound, IS-5-MN, is known to have significant effects on patients with hepatic failure, suggesting that it may be localized in the liver cells .

特性

IUPAC Name |

6-[[(3S,3aR,6R,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO12/c14-5-6(15)10(11(17)18)24-12(7(5)16)23-3-1-21-9-4(25-13(19)20)2-22-8(3)9/h3-10,12,14-16H,1-2H2,(H,17,18)/t3-,4+,5?,6?,7?,8+,9+,10?,12?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQHSDQNPAIOBOQ-KUIJWGRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2C(O1)C(CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H]2[C@H](O1)[C@@H](CO2)O[N+](=O)[O-])OC3C(C(C(C(O3)C(=O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20954531 | |

| Record name | 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32871-20-8 | |

| Record name | Isosorbide-5-mononitrate-2-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032871208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4:3,6-Dianhydro-2-O-hexopyranuronosyl-5-O-nitrohexitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20954531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Unfortunately, the abstract for the paper "Kinetics of IS-5-MN and Its Glucuronide in Patients with Renal Failure" [] does not provide specific details on the metabolic pathways of IS-5-MN in patients with renal failure. To get a complete understanding of the metabolic processes, you would need to access the full text of the research paper.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

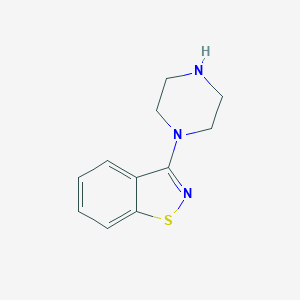

![2-(2-ethoxy-5-piperidin-1-ylsulfonylphenyl)-5-methyl-7-propyl-1H-imidazo[5,1-f][1,2,4]triazin-4-one](/img/structure/B29112.png)

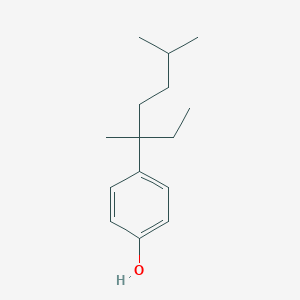

![[(2R,3R,4R,5R)-5-acetyloxy-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B29122.png)

![[2-[2-(Triphenylmethyl)-2H-tetrazol-5-yl]phenyl]boronic acid](/img/structure/B29124.png)